Cas no 1372096-40-6 (2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde)

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is a versatile heterocyclic compound featuring a pyrimidine core substituted with two methylsulfanyl groups at the 2- and 4-positions and a formyl group at the 5-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis and pharmaceutical intermediates. The presence of the aldehyde group enables condensation and nucleophilic addition reactions, while the methylsulfanyl substituents enhance electron density and stability. Its well-defined molecular framework is advantageous for constructing complex heterocyclic systems, particularly in medicinal chemistry applications. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde structure
1372096-40-6 structure
商品名:2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
CAS番号:1372096-40-6
MF:C7H8N2OS2
メガワット:200.281218528748
CID:2129114

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
    • 2,4-Bis(methylthio)pyrimidine-5-carbaldehyde
    • インチ: 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
    • InChIKey: NXOAMBKQNWXFAM-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C(C=O)=CN=C(N=1)SC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • トポロジー分子極性表面積: 93.4

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14020-5g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6 98%
5g
5196.0CNY 2021-07-13
TRC
B592138-50mg
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6
50mg
$ 50.00 2022-06-07
Chemenu
CM501198-1g
2,4-Bis(methylthio)pyrimidine-5-carbaldehyde
1372096-40-6 97%
1g
$101 2023-02-02
Frontier Specialty Chemicals
B14020-1 g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6
1g
$ 48.00 2022-11-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14020-5g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6 98%
5g
5196CNY 2021-05-08
A2B Chem LLC
AI32879-1g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6 98%
1g
$254.00 2024-04-20
TRC
B592138-500mg
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6
500mg
$ 160.00 2022-06-07
TRC
B592138-100mg
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6
100mg
$ 65.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14020-1g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6 98%
1g
1302CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B14020-1g
2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde
1372096-40-6 98%
1g
1302.0CNY 2021-07-13

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde 関連文献

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehydeに関する追加情報

Introduction to 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde (CAS No. 1372096-40-6) and Its Recent Applications in Chemical Biology

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde, identified by the CAS number 1372096-40-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This heterocyclic aldehyde features a pyrimidine core substituted with two methylsulfanyl groups at the 2- and 4-positions, along with a formyl group at the 5-position, making it a versatile scaffold for various biochemical applications.

The compound's molecular structure imparts remarkable reactivity, enabling its use as a key intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical modifications, which are crucial for developing novel pharmaceuticals and agrochemicals. In recent years, researchers have explored the potential of this compound in drug discovery, particularly in targeting enzymatic pathways involved in diseases such as cancer and inflammation.

One of the most compelling aspects of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in generating pyrimidine-based inhibitors that selectively interact with specific protein targets. These inhibitors have shown promise in preclinical trials for their ability to modulate key signaling pathways associated with metabolic disorders and neurodegenerative diseases. The compound's aldehyde functionality further enhances its applicability, as it can participate in condensation reactions to form Schiff bases or undergo oxidation to yield carboxylic acids, broadening its synthetic utility.

Recent advancements in computational chemistry have also highlighted the importance of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde as a building block for rational drug design. Molecular modeling studies indicate that the compound's rigid pyrimidine ring can serve as a scaffold for designing small molecules with high binding affinity to therapeutic targets. Additionally, its methylsulfanyl groups contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are critical factors in drug development.

In the realm of agrochemical research, this compound has been investigated for its potential as a precursor to novel pesticides and herbicides. Its structural features allow for the development of molecules that can selectively inhibit enzymes involved in plant growth regulation, offering a promising alternative to traditional agrochemicals. Such applications not only address the growing demand for sustainable agricultural practices but also contribute to reducing environmental impact.

The synthesis of 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde itself presents an interesting challenge due to the need for precise functionalization of the pyrimidine core. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled more efficient and scalable production processes. These advancements have made it possible to explore larger libraries of derivatives, further expanding the compound's potential applications.

From a medicinal chemistry perspective, the aldehyde group in 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde serves as a versatile handle for further derivatization. It can be reduced to an alcohol or converted into an amine through reductive amination, providing access to a wide range of functional groups that are essential for drug design. Moreover, recent studies have shown that this compound can be incorporated into peptidomimetics, where its rigid structure helps stabilize bioactive conformations and enhance binding affinity.

The growing interest in 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde is also reflected in its increasing use as a reference standard in analytical chemistry. Its well-defined structure and unique spectroscopic properties make it an invaluable tool for method development and quality control in pharmaceutical manufacturing. As analytical techniques continue to evolve, this compound will likely play an even greater role in ensuring the purity and consistency of bioactive molecules.

In conclusion,2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde (CAS No. 1372096-40-6) represents a fascinating example of how structural diversity can drive innovation in chemical biology. Its versatility as a synthetic intermediate and its potential applications across multiple disciplines underscore its significance in modern research. As scientific understanding advances,this compound will undoubtedly continue to inspire new discoveries and applications,contributing to progress in medicine,agriculture,and beyond.

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